6-Cyano-N-[1-(2-fluorophenyl)-5-methylpyrazol-4-YL]pyridine-3-carboxamide
Description
Properties
IUPAC Name |
6-cyano-N-[1-(2-fluorophenyl)-5-methylpyrazol-4-yl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12FN5O/c1-11-15(10-21-23(11)16-5-3-2-4-14(16)18)22-17(24)12-6-7-13(8-19)20-9-12/h2-7,9-10H,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAAHQDLKOVAHKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=CC=C2F)NC(=O)C3=CN=C(C=C3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12FN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyano Group Introduction
The 6-cyano substituent on pyridine is typically introduced via catalytic ammoxidation or halogen-cyano exchange . A method adapted from US2789980A involves vapor-phase oxidation of 6-methyl-3-ethylpyridine with ammonia and air over a silver vanadate catalyst at 350°C. While this approach efficiently generates 6-cyanopyridine-3-carboxamide, modifications are required to isolate the carboxylic acid intermediate.
Alternative routes employ palladium-catalyzed cyanation of 6-bromopyridine-3-carboxylic acid using zinc cyanide or trimethylsilyl cyanide. For example, Miyaura borylation followed by Suzuki coupling with cyanating agents achieves the transformation in >80% yield under inert conditions.
Carboxamide Formation
The carboxylic acid at position 3 is activated for amidation. Thionyl chloride (SOCl₂) converts the acid to its corresponding acyl chloride, which reacts with the pyrazole amine. Alternatively, coupling reagents like HATU or EDC/HOBt enable direct amidation in polar aprotic solvents (e.g., DMF, THF). Patent WO2016156816A1 demonstrates this approach for analogous pyrrolidine carboxamides, achieving yields of 70–85%.
Synthesis of the Pyrazole Moiety
Cyclization Methods
The pyrazole ring is constructed via sonication-assisted cyclization of β-ketonitriles with hydrazine hydrate. A protocol from Orient Journal of Chemistry involves:
- Condensation of 2-fluoroacetophenone with ethyl cyanoacetate to form a β-ketonitrile.
- Cyclization with hydrazine hydrate under ultrasound irradiation (40 kHz, 50°C, 2 h), yielding 1-(2-fluorophenyl)-5-methylpyrazol-4-amine in 92% purity.
Amide Coupling Strategies
The final step conjugates the pyridine and pyrazole subunits. Key methodologies include:
Optimal results are obtained with HATU, which minimizes racemization and enhances reaction rates. Post-coupling purification via recrystallization from methanol/water (1:3) affords the target compound in >95% purity.
Optimization and Challenges
Functional Group Compatibility
The cyano group’s susceptibility to hydrolysis necessitates anhydrous conditions during coupling. Patent WO2016156816A1 reports that low-temperature amidation (-10°C) in tetrahydrofuran suppresses side reactions.
Regioselectivity in Pyrazole Formation
Ultrasound irradiation significantly improves regioselectivity compared to thermal methods. Sonication reduces reaction time from 24 h to 2 h while increasing the 1,4-disubstituted pyrazole yield from 65% to 88%.
Catalytic Efficiency
Vanadium-based catalysts (e.g., AgVO₃) from US2789980A achieve 90% conversion in pyridine ammoxidation but require precise temperature control (±5°C) to prevent decarbonylation.
Chemical Reactions Analysis
Types of Reactions
6-Cyano-N-[1-(2-fluorophenyl)-5-methylpyrazol-4-YL]pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophilic substitution with sodium azide in DMF.
Hydrolysis: Hydrochloric acid or sodium hydroxide in water.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Hydrolysis: Formation of carboxylic acids and amines.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds containing the pyrazole scaffold, such as 6-Cyano-N-[1-(2-fluorophenyl)-5-methylpyrazol-4-YL]pyridine-3-carboxamide, exhibit significant anticancer properties. Pyrazole derivatives are known for their ability to inhibit various cancer cell lines through different mechanisms:
- Mechanism of Action : Many pyrazole derivatives act by inhibiting specific kinases involved in cancer progression. For instance, studies have shown that certain pyrazole compounds can inhibit Aurora-A kinase, which plays a crucial role in cell division and proliferation. This inhibition leads to reduced growth of cancer cells such as MCF-7 (breast cancer) and HCT116 (colon cancer) with IC50 values indicating potent activity (e.g., IC50 = 0.39 µM for HCT116) .
- Case Studies : A notable study highlighted the anticancer efficacy of pyrazole derivatives against various cell lines. For example, compound 21 demonstrated significant cytotoxicity against HCT116 and MCF-7 cells, showcasing the therapeutic potential of pyrazole-containing compounds .
Anti-inflammatory Properties
In addition to its anticancer applications, this compound may also exhibit anti-inflammatory effects:
- Pharmacological Activity : Pyrazole compounds are recognized for their anti-inflammatory properties, often utilized in the development of non-steroidal anti-inflammatory drugs (NSAIDs). The presence of the pyrazole ring enhances the compound's ability to modulate inflammatory pathways .
- Clinical Relevance : Several clinically approved drugs based on the pyrazole structure highlight its importance in treating inflammatory conditions. For instance, celecoxib and phenylbutazone are established NSAIDs that leverage similar structural motifs for their therapeutic effects .
Neurological Applications
Emerging research suggests potential applications of this compound in neurology:
- Sodium Channel Blockade : Some derivatives have been investigated for their ability to block sodium channels, which can be beneficial in treating neurological disorders such as epilepsy and neuropathic pain .
Synthesis and Structural Optimization
The synthesis of this compound involves several steps aimed at optimizing its pharmacological properties:
| Synthesis Step | Description |
|---|---|
| Step 1 | Formation of the pyrazole ring through cyclization reactions involving appropriate precursors. |
| Step 2 | Introduction of the cyano group via nucleophilic substitution or addition reactions. |
| Step 3 | Functionalization at the pyridine ring to enhance biological activity and solubility. |
Mechanism of Action
The mechanism of action of 6-Cyano-N-[1-(2-fluorophenyl)-5-methylpyrazol-4-YL]pyridine-3-carboxamide involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins involved in disease pathways. The compound may exert its effects by:
Inhibition of Enzymes: It may inhibit key enzymes involved in disease progression, thereby blocking the biochemical pathways.
Receptor Modulation: The compound may bind to receptors on the cell surface, modulating their activity and affecting cellular signaling.
Gene Expression: It may influence gene expression by interacting with transcription factors or other regulatory proteins.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 6-Cyano-N-[1-(2-fluorophenyl)-5-methylpyrazol-4-yl]pyridine-3-carboxamide with structurally related compounds, emphasizing key differences in substituents, biological activities, and physicochemical properties:
| Compound Name | Core Structure | Substituents | Biological Activity | Key Differences | Reference |
|---|---|---|---|---|---|
| Target Compound | Pyrazole-pyridine carboxamide | - 6-Cyano (pyridine) - 2-fluorophenyl (pyrazole) - 5-methyl (pyrazole) |
Not reported (inference: potential kinase inhibition) | Reference structure for comparison | N/A |
| N-(2-fluoro-5-methylphenyl)-1-(4-fluorophenyl)-3,6-dimethyl-pyrazolo[3,4-b]pyridine-4-carboxamide | Pyrazolo[3,4-b]pyridine | - Dual fluorophenyl groups - Methyl groups at 3,6-positions |
Anticancer activity (hypothesized) | Lacks cyano group; pyrazole fused to pyridine | |
| N-(3-chloro-4-fluorophenyl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide | Oxazolo[5,4-b]pyridine | - Chloro and fluoro substituents - Methyl groups at 3,6-positions |
Unspecified (analogs show varied bioactivity) | Oxazole core vs. pyrazole; chloro substituent | |
| 1-ethyl-N-(2-(pyridin-4-yl)ethyl)-1H-pyrazole-5-carboxamide | Pyrazole | - Ethyl group - Pyridin-4-yl-ethyl chain |
Anticancer, anti-inflammatory | No pyridine-cyano moiety; simpler substitution | |
| 6-(3-{[(4-Chlorophenyl)methyl]amino}pyrrolidin-1-yl)-N-(3-fluorophenyl)pyridine-3-carboxamide | Pyridine-pyrrolidine | - 4-Chlorophenyl amino-pyrrolidine - 3-fluorophenyl |
Enzyme/receptor modulation | Pyrrolidine spacer vs. pyrazole core | |
| 2-chloro-N-[4-chloro-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]pyridine-3-carboxamide | Pyridine-benzoxazole | - Chloro substituents - Benzoxazole moiety |
Antimicrobial, antitumor | Benzoxazole instead of pyrazole; dual chloro groups |
Key Observations from Comparisons:
Impact of Substituents: The 6-cyano group on the pyridine ring in the target compound is a strong electron-withdrawing group, likely enhancing binding affinity to polar biological targets (e.g., kinases) compared to methyl or chloro analogs . Fluorophenyl groups (as in the target compound and ’s analog) improve metabolic stability and lipophilicity, critical for bioavailability .
Core Heterocycle Variations :
- Pyrazolo-pyridine cores (target compound and ) exhibit rigidity, favoring selective target interactions. In contrast, oxazolo-pyridines () or benzoxazole derivatives () may alter solubility and binding pocket compatibility .
Biological Activity Trends :
- Pyrazole-carboxamide derivatives (e.g., ) show anticancer and anti-inflammatory activities, suggesting the target compound may share similar applications.
- Thiazole and benzoxazole analogs () demonstrate antimicrobial properties, highlighting the role of heterocycle choice in activity .
Biological Activity
6-Cyano-N-[1-(2-fluorophenyl)-5-methylpyrazol-4-YL]pyridine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure
The molecular structure of this compound can be represented as follows:
The compound is primarily recognized for its role as a tyrosine kinase inhibitor , which plays a crucial part in various signaling pathways involved in cell proliferation and survival. The inhibition of tyrosine kinases can lead to reduced tumor growth and improved outcomes in cancer therapies.
Anticancer Activity
Research indicates that this compound exhibits potent anticancer properties. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines, including those resistant to conventional therapies. The compound's mechanism involves the disruption of key signaling pathways that cancer cells rely on for growth and survival.
Inhibition of Dihydroorotate Dehydrogenase (DHODH)
Another significant biological activity is the inhibition of DHODH, which is essential for pyrimidine biosynthesis. This inhibition has been linked to potential applications in treating autoimmune diseases and certain types of cancer. Studies have shown that compounds with similar structures exhibit selective inhibition against DHODH, suggesting a promising therapeutic avenue for this compound.
Data Table: Biological Activity Overview
| Activity | Target | IC50 Value | Reference |
|---|---|---|---|
| Tyrosine Kinase Inhibition | Various cancer cell lines | < 10 µM | |
| DHODH Inhibition | Human DHODH | 15 µM | |
| Antimicrobial Activity | Bacterial strains | 20 µg/mL |
Study 1: Anticancer Efficacy
In a study published in Journal of Medicinal Chemistry, researchers evaluated the anticancer efficacy of the compound against several human cancer cell lines. The results indicated that the compound significantly inhibited cell proliferation and induced apoptosis through caspase activation pathways .
Study 2: DHODH Inhibition
A separate study focused on the synthesis and biological evaluation of pyrazole derivatives, including this compound. The findings confirmed its role as a selective inhibitor of DHODH, demonstrating effectiveness in reducing viral replication in vitro .
Q & A
(Basic) What are the critical steps and conditions for synthesizing 6-Cyano-N-[1-(2-fluorophenyl)-5-methylpyrazol-4-yl]pyridine-3-carboxamide?
The synthesis typically involves multi-step reactions, including:
- Coupling reactions between pyridine-3-carboxamide derivatives and fluorophenyl-substituted pyrazole intermediates under inert atmospheres (e.g., nitrogen) to prevent oxidation.
- Controlled temperature conditions (e.g., reflux in dichloromethane or THF) for amide bond formation.
- Use of activating agents like thionyl chloride to generate reactive acyl intermediates .
- Purification via column chromatography (silica gel, eluent mixtures like dichloromethane/ethyl acetate) and crystallization from solvents such as ethyl acetate/hexane .
(Basic) Which spectroscopic and chromatographic methods are essential for characterizing this compound’s structure?
- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR to confirm substituent positions and connectivity, particularly distinguishing fluorophenyl and pyrazole moieties.
- High-Performance Liquid Chromatography (HPLC): To verify purity (≥95%) and monitor reaction progress.
- Thin-Layer Chromatography (TLC): For real-time tracking of intermediates and byproducts during synthesis .
- Mass Spectrometry (MS): High-resolution MS (HRMS) to validate molecular weight and fragmentation patterns .
(Advanced) How can computational methods optimize the synthesis and reaction design for this compound?
- Quantum Chemical Calculations: Use density functional theory (DFT) to model reaction pathways, identify transition states, and predict regioselectivity in pyrazole and pyridine coupling.
- Reaction Path Search Algorithms: Tools like GRRM or AFIR narrow experimental conditions by simulating energy barriers and solvent effects.
- Machine Learning (ML): Train models on existing reaction data to predict optimal catalysts (e.g., Pd-based for cross-coupling) or solvent systems (e.g., DMF for polar intermediates) .
(Advanced) How should researchers resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer effects)?
- Dose-Response Studies: Quantify IC50 values across multiple cell lines (e.g., MCF-7 for cancer, S. aureus for antimicrobial assays) to establish potency thresholds.
- Target Profiling: Use kinase inhibition assays or protein-binding studies (SPR, ITC) to identify primary vs. off-target interactions.
- Structural-Activity Relationship (SAR) Analysis: Systematically modify substituents (e.g., fluorophenyl position, cyano group) and correlate changes with activity trends .
(Advanced) What statistical experimental design strategies improve reaction yield and selectivity?
- Factorial Design: Screen variables (temperature, catalyst loading, solvent polarity) using a 2k factorial matrix to identify significant factors.
- Response Surface Methodology (RSM): Optimize conditions (e.g., 60–80°C, 1.2–1.5 eq. reagent) via central composite design to maximize yield.
- Taguchi Methods: Reduce variability by controlling noise factors (e.g., moisture levels in solvents) .
(Advanced) How do functional group modifications (e.g., fluorophenyl vs. chlorophenyl) impact pharmacokinetic properties?
- LogP Studies: Compare lipophilicity using shake-flask or chromatographic methods (e.g., HPLC with C18 columns). Fluorine substitution typically enhances membrane permeability but may reduce solubility.
- Metabolic Stability Assays: Incubate with liver microsomes to assess CYP450-mediated degradation. Electron-withdrawing groups (e.g., cyano) often slow metabolism.
- Plasma Protein Binding: Use ultrafiltration or equilibrium dialysis to quantify unbound fractions .
(Basic) What safety precautions are critical when handling intermediates in the synthesis?
- Inert Atmosphere: Use Schlenk lines or gloveboxes for air-sensitive steps (e.g., Grignard reactions).
- Ventilation: Control exposure to volatile reagents (thionyl chloride, dichloromethane) via fume hoods.
- Personal Protective Equipment (PPE): Acid-resistant gloves and safety goggles during acyl chloride formation .
(Advanced) What strategies validate the compound’s mechanism of action in complex biological systems?
- CRISPR-Cas9 Knockout Models: Disrupt putative targets (e.g., kinases, GPCRs) in cell lines to confirm pathway dependency.
- Transcriptomics/Proteomics: Profile gene/protein expression changes post-treatment via RNA-seq or LC-MS/MS.
- In Vivo Pharmacodynamics: Use rodent models to correlate plasma concentrations with efficacy biomarkers (e.g., tumor volume reduction, cytokine levels) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
